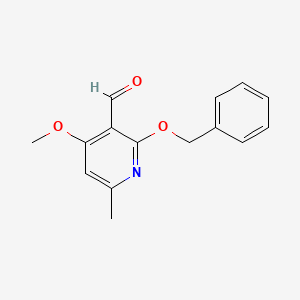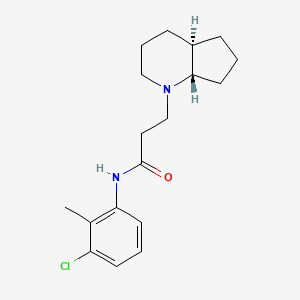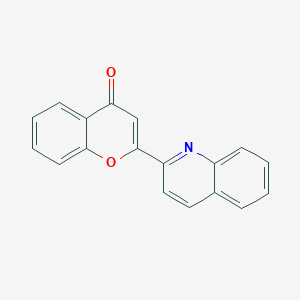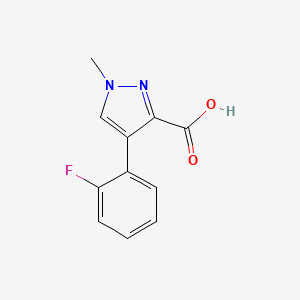![molecular formula C11H21N3O B13973937 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of both amino and ketone functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the amino and ketone functionalities. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic system. Subsequent functional group transformations, such as amination and oxidation, are then carried out to introduce the amino and ketone groups, respectively .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-methyl-2,8-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: As a probe to study biological pathways involving spirocyclic structures.
Medicine: As a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway. This inhibition can lead to therapeutic effects in various inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8-Diazaspiro[4.5]decan-1-one derivatives.
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .
Uniqueness
2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both amino and ketone functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C11H21N3O |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H21N3O/c1-13-5-2-11(9-13)3-6-14(7-4-11)10(15)8-12/h2-9,12H2,1H3 |
InChI-Schlüssel |
JUHYWXMBXURUFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(C1)CCN(CC2)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)


